molecular formula C16H15F3N2O2S B2857390 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034597-11-8

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2857390
CAS RN: 2034597-11-8
M. Wt: 356.36
InChI Key: FICNWVQQQARSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated for its therapeutic potential in various B-cell malignancies.

Scientific Research Applications

Synthesis and Characterization

  • Novel Phosphoranes Containing Urea Derivatives : Research into urea derivatives like N-Acetyl-N′-methyl urea has contributed to the development of novel phosphoranes, demonstrating the utility of urea compounds in synthesizing complex molecules with potential applications in materials science and catalysis (Afshar & Islami, 2009).

Chemical Transformations

  • Mediated Lossen Rearrangement for Synthesis of Ureas : Urea derivatives have been synthesized through innovative chemical transformations, such as the Lossen rearrangement, highlighting their versatility in organic synthesis and potential for creating a wide range of chemical entities (Thalluri et al., 2014).

Antioxidant Activity

  • Antioxidant Activity of Urea Derivatives : Certain urea derivatives have been synthesized and evaluated for their antioxidant activity, indicating their potential use in developing therapeutics or protective agents against oxidative stress (George et al., 2010).

Antibacterial and Antifungal Activity

  • Antifungal and Antibacterial Activity : Research into urea derivatives has also uncovered their significant antibacterial and antifungal properties, suggesting applications in developing new antimicrobial agents (Sujatha et al., 2019).

Material Science Applications

  • Anion Tuning of Rheology and Gelation : Studies on urea-based hydrogelators have shown that the physical properties of gels, such as morphology and rheology, can be tuned by the identity of the anion, indicating potential applications in material science and drug delivery systems (Lloyd & Steed, 2011).

properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-10(22)14-6-5-13(24-14)7-8-20-15(23)21-12-4-2-3-11(9-12)16(17,18)19/h2-6,9H,7-8H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICNWVQQQARSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

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